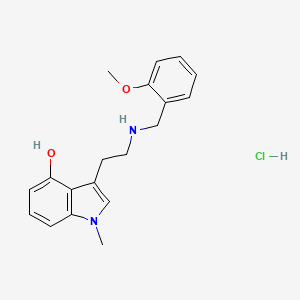

5-HT2 agonist-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

C19H23ClN2O2 |

|---|---|

分子量 |

346.8 g/mol |

IUPAC名 |

3-[2-[(2-methoxyphenyl)methylamino]ethyl]-1-methylindol-4-ol;hydrochloride |

InChI |

InChI=1S/C19H22N2O2.ClH/c1-21-13-15(19-16(21)7-5-8-17(19)22)10-11-20-12-14-6-3-4-9-18(14)23-2;/h3-9,13,20,22H,10-12H2,1-2H3;1H |

InChIキー |

JDRSVSLEOWVPMA-UHFFFAOYSA-N |

正規SMILES |

CN1C=C(C2=C1C=CC=C2O)CCNCC3=CC=CC=C3OC.Cl |

製品の起源 |

United States |

Foundational & Exploratory

Decoding the 5-HT2A Receptor: A Technical Guide to Agonist Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of 5-HT2A receptor agonists. The serotonin 5-HT2A receptor, a key G protein-coupled receptor (GPCR), is a critical target in the central nervous system, mediating a wide array of physiological and pathological processes. Its activation is central to the effects of classic psychedelics and it is a target for atypical antipsychotics and emerging therapeutics for psychiatric disorders.[1] This guide delves into the canonical and alternative signaling pathways, the concept of biased agonism, detailed experimental protocols for studying these mechanisms, and a compilation of quantitative data for key agonists.

Core Signaling Pathways: Beyond the Canonical View

Activation of the 5-HT2A receptor by an agonist initiates a cascade of intracellular events. While the canonical pathway is well-established, a growing body of evidence highlights the complexity of 5-HT2A receptor signaling, including the engagement of multiple downstream effectors and the phenomenon of functional selectivity or biased agonism.[2][3]

The Canonical Gq/11-Phospholipase C Pathway

The primary and most characterized signaling cascade initiated by 5-HT2A receptor activation is through its coupling to the Gq/11 family of G proteins.[2][4] This interaction triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

This cascade of events ultimately leads to the phosphorylation of various downstream protein targets, modulating neuronal excitability, gene expression, and synaptic plasticity.

Alternative Signaling Pathways and Biased Agonism

Increasingly, it is recognized that 5-HT2A receptor signaling is not limited to the Gq/11 pathway. Different agonists can stabilize distinct receptor conformations, leading to the preferential activation of alternative signaling cascades, a concept known as biased agonism or functional selectivity . This has profound implications for drug development, as it may be possible to design ligands that selectively engage therapeutic pathways while avoiding those responsible for adverse effects.

Key alternative pathways include:

-

Phospholipase A2 (PLA2) Activation: Some 5-HT2A agonists can stimulate the activity of phospholipase A2 (PLA2), leading to the release of arachidonic acid (AA). Arachidonic acid can then be metabolized into various bioactive signaling molecules, such as prostaglandins and leukotrienes.

-

Phospholipase D (PLD) Activation: The 5-HT2A receptor can also signal through the activation of phospholipase D (PLD) in an ADP-ribosylation factor (ARF)-dependent manner, independent of Gq/11.

-

β-Arrestin Recruitment: Like many GPCRs, agonist binding to the 5-HT2A receptor can promote the recruitment of β-arrestins (β-arrestin-1 and β-arrestin-2). β-arrestins are involved in receptor desensitization and internalization, but can also act as signal transducers themselves by scaffolding other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2). The hallucinogenic properties of some 5-HT2A agonists have been linked to their ability to engage β-arrestin-mediated signaling.

Quantitative Pharmacology of 5-HT2A Agonists

The interaction of agonists with the 5-HT2A receptor can be quantified by several key parameters:

-

Binding Affinity (Ki): A measure of how tightly a ligand binds to the receptor. It is the concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value indicates higher binding affinity.

-

Potency (EC50): The concentration of an agonist that produces 50% of its maximal effect. A lower EC50 value indicates greater potency.

-

Efficacy (Emax): The maximum response an agonist can produce. Full agonists elicit a maximal response, while partial agonists produce a submaximal response even at saturating concentrations.

The following tables summarize the binding affinities and functional potencies for a selection of 5-HT2A agonists.

Table 1: Binding Affinities (Ki) of 5-HT2A Receptor Agonists

| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |

| Serotonin (5-HT) | 5.4 - 25 | Human/Rat Cortex | [125I]ICYP / [3H]ketanserin | |

| LSD | 0.57 | Human | [3H]5-HT | |

| DOI | 0.27 - 3.62 | Human | [125I]DOI | |

| DOM | 533 | Rat Frontal Cortex | [3H]ketanserin | |

| 25I-NBOMe | 0.044 | Human | [125I]DOI | |

| 25D-NBOMe | 2.05 | Human | [3H]5-HT | |

| 25E-NBOMe | 1.11 | Human | [3H]5-HT | |

| 25H-NBOMe | 22.3 | Human | [125I]DOI | |

| Psilocin | 46 | Rat Cortex | [3H]ketanserin | |

| DMT | 1985 | Rat Frontal Cortex | [3H]ketanserin |

Table 2: Functional Potencies (EC50) of 5-HT2A Receptor Agonists (Inositol Phosphate Accumulation)

| Compound | EC50 (nM) | Emax (% of 5-HT) | Cell Line | Reference |

| Serotonin (5-HT) | ~40 | 100 | HEK-5-HT2A | |

| LSD | 1.5 | 64.5 | HEK-5-HT2A | |

| DOI | 1-3 | - | CHO-5-HT2A | |

| DOM | ~40 | Full Agonist | HEK-5-HT2A | |

| 25I-NBOH | 1.5 | Full Agonist | HEK-5-HT2A | |

| 25D-NBOMe | 0.51 | Full Agonist | HEK-5-HT2A | |

| 25E-NBOMe | 0.51 | Full Agonist | HEK-5-HT2A | |

| 25N-NBOMe | 1.5 | Full Agonist | HEK-5-HT2A | |

| 25H-NBOMe | ~40 | Full Agonist | HEK-5-HT2A |

Experimental Protocols for Characterizing 5-HT2A Agonist Activity

A variety of in vitro assays are employed to characterize the pharmacological properties of 5-HT2A agonists. Below are detailed methodologies for three key experimental approaches.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the 5-HT2A receptor by assessing its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT2A receptor (e.g., HEK-293 cells) or from brain tissue (e.g., rat frontal cortex).

-

Radioligand: e.g., [3H]ketanserin (antagonist) or [125I]DOI (agonist).

-

Non-specific binding control: A high concentration of a non-labeled ligand (e.g., 10 µM ketanserin or 1 µM DOI).

-

Test compounds at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/B filters).

-

Scintillation counter.

Procedure:

-

Plate Preparation: Pre-soak the filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Assay Incubation: In each well of the 96-well plate, combine the cell membranes (e.g., 70 µg of protein), radioligand at a concentration near its Kd (e.g., 0.5 nM [3H]ketanserin), and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of an agonist to activate the Gq/11-PLC signaling pathway by quantifying the accumulation of inositol phosphates.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating the Gq/PLC pathway.

Materials:

-

Cells expressing the 5-HT2A receptor (e.g., HEK-293 or CHO cells).

-

Cell culture medium.

-

Assay buffer containing lithium chloride (LiCl, typically 10 mM), which inhibits the breakdown of inositol monophosphate (IP1).

-

Test compounds at various concentrations.

-

Lysis buffer.

-

Commercially available IP1 detection kit (e.g., HTRF-based).

-

HTRF-compatible plate reader.

Procedure:

-

Cell Seeding: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Pre-incubation with LiCl: Remove the culture medium and add the assay buffer containing LiCl. Incubate for 15-30 minutes.

-

Agonist Stimulation: Add the test compounds at various concentrations to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and add the detection reagents from the IP1 kit (e.g., IP1-d2 acceptor and anti-IP1-cryptate donor).

-

Incubation: Incubate the plate at room temperature for the time specified by the kit manufacturer (e.g., 1 hour).

-

Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the donor and acceptor wavelengths.

-

Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, providing a readout for this specific signaling pathway.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in promoting β-arrestin recruitment.

Materials:

-

Cells co-expressing the 5-HT2A receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).

-

Cell culture medium.

-

Test compounds at various concentrations.

-

Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

-

Luminometer or other appropriate plate reader.

Procedure:

-

Cell Seeding: Plate the engineered cells in a 384-well plate.

-

Agonist Stimulation: Add the test compounds at various concentrations to the wells and incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Detection: Add the detection reagents according to the manufacturer's protocol.

-

Measurement: Measure the chemiluminescent or fluorescent signal using a plate reader.

-

Data Analysis: Plot the signal against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Conclusion

The mechanism of action of 5-HT2A agonists is multifaceted, extending beyond the canonical Gq/11-PLC pathway to include a network of alternative signaling cascades. The concept of biased agonism has emerged as a crucial paradigm, offering the potential to develop novel therapeutics with improved efficacy and reduced side effects. A thorough understanding of these signaling pathways, coupled with robust experimental methodologies for their characterization, is essential for advancing drug discovery and development efforts targeting the 5-HT2A receptor. This guide provides a foundational framework for researchers and scientists working in this dynamic and promising field.

References

The Synthesis and Purification of a Potent 5-HT2A Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe), a prototypical potent N-benzylphenethylamine 5-HT2A agonist. This document is intended for a technical audience and outlines the chemical processes and methodologies required for the preparation and purification of this compound for research purposes.

Introduction to N-Benzylphenethylamine 5-HT2A Agonists

The N-benzylphenethylamine class of compounds, often referred to as NBOMes, are derivatives of the 2C-X series of psychedelic phenethylamines. The addition of a methoxybenzyl group to the nitrogen atom of the phenethylamine backbone significantly increases the affinity and potency of these compounds for the serotonin 5-HT2A receptor. 25I-NBOMe is a prominent member of this class and serves as a valuable tool for studying the 5-HT2A receptor system.

The primary mechanism of action for the psychoactive effects of these compounds is through agonism at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1]

The 5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like 25I-NBOMe initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

In addition to the canonical Gq/PLC pathway, the 5-HT2A receptor can also signal through a β-arrestin-mediated pathway. This alternative pathway is involved in receptor desensitization and internalization, and can also initiate distinct downstream signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway. The balance between Gq- and β-arrestin-mediated signaling can be influenced by the specific agonist and is an area of active research.

Caption: 5-HT2A Receptor Signaling Pathways

Synthesis of 25I-NBOMe

The synthesis of 25I-NBOMe is typically achieved through a reductive amination reaction between 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) and 2-methoxybenzaldehyde. The following is a representative experimental protocol.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 2C-I Hydrochloride | C10H15ClINO2 | 343.59 |

| 2-Methoxybenzaldehyde | C8H8O2 | 136.15 |

| Sodium Borohydride | NaBH4 | 37.83 |

| Triethylamine | C6H15N | 101.19 |

| Ethanol | C2H5OH | 46.07 |

| Dichloromethane | CH2Cl2 | 84.93 |

| Hydrochloric Acid (ethanolic) | HCl | 36.46 |

| Diethyl Ether | (C2H5)2O | 74.12 |

| Sodium Sulfate (anhydrous) | Na2SO4 | 142.04 |

Experimental Protocol

The synthesis is a two-step, one-pot reaction. First, the imine is formed from the reaction of 2C-I with 2-methoxybenzaldehyde. The resulting imine is then reduced in situ with sodium borohydride to yield the secondary amine, 25I-NBOMe.

Caption: Synthesis and Purification Workflow for 25I-NBOMe

Step 1: Imine Formation

-

To a suspension of 2C-I hydrochloride (1.0 mmol) and 2-methoxybenzaldehyde (1.1 mmol) in ethanol (10 mL), add triethylamine (1.0 mmol).

-

Stir the reaction mixture at room temperature. The progress of the imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 30 minutes to 3 hours.

Step 2: Reduction

-

Once the imine formation is complete, add sodium borohydride (2.0 mmol) portion-wise to the reaction mixture.

-

Continue stirring for an additional 30 minutes.

Step 3: Work-up

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between dichloromethane (30 mL) and water (30 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude 25I-NBOMe free base.

Expected Yield

The isolated yields for this type of reductive amination are typically in the range of 46-94%.[2]

Purification of 25I-NBOMe

The crude product is purified by flash column chromatography, followed by conversion to its hydrochloride salt and crystallization.

Flash Column Chromatography

-

Prepare a silica gel column.

-

Dissolve the crude 25I-NBOMe free base in a minimal amount of dichloromethane.

-

Load the solution onto the column.

-

Elute the column with a solvent system of dichloromethane/methanol/ammonia (98:2:0.04).[2]

-

Collect the fractions containing the purified product, as determined by TLC analysis.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Hydrochloride Salt Formation and Crystallization

-

Dissolve the purified 25I-NBOMe free base in ethanol (2 mL).

-

Add ethanolic HCl (1M, 2 mL).

-

Add diethyl ether until crystals begin to form.[2]

-

Allow the solution to stand, preferably at a reduced temperature, to complete the crystallization.

-

Collect the crystals by filtration and dry them under reduced pressure.

Purity Assessment

The purity of the final product should be assessed by standard analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Quantitative Data

| Parameter | Value | Reference |

| Synthesis Yield | 46-94% | [2] |

| 5-HT2A Receptor Affinity (Ki) | 0.044 nM (human) | |

| 5-HT2A Receptor Functional Potency (EC50) | 0.43 nM |

Disclaimer: This document is for informational and educational purposes only. The synthesis of 25I-NBOMe and other psychoactive substances is illegal in many jurisdictions. This guide is intended for use by qualified researchers in legally sanctioned and appropriately equipped laboratory settings. The handling of all chemicals should be performed in accordance with established safety protocols.

References

An In-depth Technical Guide to 5-HT2A Agonist Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity profiles of 5-HT2A receptor agonists. It includes detailed experimental protocols for key assays and visual representations of associated signaling pathways and experimental workflows to support research and drug development efforts in this critical area of neuropharmacology.

Introduction to the 5-HT2A Receptor

The serotonin 2A receptor (5-HT2A) is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway.[1][2] Activation of the 5-HT2A receptor is a primary target for a wide range of therapeutic agents and is notably implicated in the mechanism of action of psychedelic drugs.[2][3] Understanding the binding affinity (Ki) and functional potency (EC50) of agonists at this receptor, as well as their selectivity over other receptor subtypes, is crucial for the development of novel therapeutics with desired efficacy and minimized off-target effects.

5-HT2A Receptor Signaling Pathways

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 family. This initiates a signaling cascade that includes the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1]

In addition to the canonical Gq pathway, 5-HT2A receptors can also signal through other pathways, including the recruitment of β-arrestins. This phenomenon, known as biased agonism or functional selectivity, allows different agonists to stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another. This has significant implications for drug design, as it may be possible to develop agonists that selectively activate therapeutic pathways while avoiding those associated with adverse effects. For instance, some research suggests that Gq signaling is associated with the psychedelic effects of certain agonists, while β-arrestin pathways may be linked to other physiological responses.

Figure 1: Canonical 5-HT2A Gq Signaling Pathway.

Data Presentation: Binding Affinity and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of a selection of 5-HT2A agonists. Ki values represent the concentration of a ligand that will bind to half of the receptors at equilibrium in the absence of a competing ligand and are typically determined through radioligand binding assays. EC50 values represent the concentration of an agonist that produces 50% of the maximal response in a functional assay, such as a calcium flux or phosphoinositide hydrolysis assay.

Table 1: Binding Affinities (Ki) of 5-HT2A Agonists

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) | Reference(s) |

| Serotonin (5-HT) | 12.5 | 5.0 | 3.2 | |

| LSD | 1.1 | 1.3 | 2.1 | |

| DOI | 0.7 | 3.5 | 77.5 | |

| DOB | 59 | 100 | >10,000 | |

| DOM | 533 | 1200 | >10,000 | |

| DMT | 1,985 | >10,000 | >10,000 | |

| Psilocin | 47 | 100 | 120 | |

| 25CN-NBOH | 0.81 | 81 | 37 | |

| LPH-5 | 8.1 | 36 | - |

Table 2: Functional Potencies (EC50) of 5-HT2A Agonists

| Compound | 5-HT2A EC50 (nM) (Assay) | 5-HT2C EC50 (nM) (Assay) | Reference(s) |

| Serotonin (5-HT) | 12.3 (Ca2+ flux) | 1.2 (Ca2+ flux) | |

| LSD | 1.5 (IP-1) | 2.38 (IP-1) | |

| DOI | 0.51 (IP-1) | - | |

| DOB | 0.8 (Ca2+ flux) | 10.0 (Ca2+ flux) | |

| DOM | 40 (IP-1) | - | |

| Ro 60-0175 | 1000 (Ca2+ flux) | 32 (Ca2+ flux) | |

| mCPP | 1000 (Ca2+ flux) | 16 (Ca2+ flux) | |

| 25CN-NBOH | 0.86 (Gq dissociation) | 8.6 (Gq dissociation) |

Note: Assay conditions can significantly influence measured values. Direct comparison between studies should be made with caution.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound for the 5-HT2A receptor using a competitive radioligand binding assay with [3H]-ketanserin, a well-characterized 5-HT2A antagonist radioligand.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor

-

[3H]-ketanserin (radioligand)

-

Unlabeled ketanserin (for non-specific binding determination)

-

Test compounds (agonists)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of approximately 70 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or 10 µM unlabeled ketanserin (for non-specific binding).

-

50 µL of various concentrations of the test compound.

-

50 µL of [3H]-ketanserin (at a concentration near its Kd, e.g., 0.5 nM).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Calcium Flux Assay

This protocol outlines a method for measuring the increase in intracellular calcium concentration following the activation of 5-HT2A receptors, a functional measure of Gq pathway activation.

Materials:

-

Cells stably expressing the human 5-HT2A receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compounds (agonists)

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with kinetic reading capability

Procedure:

-

Cell Plating: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Assay Measurement:

-

Place the cell plate in the fluorescence microplate reader.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Add the test compounds to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

-

-

Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Determine the maximum fluorescence response for each concentration of the test compound. Plot the response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Phosphoinositide Hydrolysis Assay

This assay directly measures the accumulation of inositol phosphates, the downstream products of PLC activation, providing a robust measure of Gq signaling.

Materials:

-

Cells expressing the 5-HT2A receptor

-

[3H]-myo-inositol

-

Inositol-free culture medium

-

Assay buffer containing LiCl (to inhibit inositol monophosphatase)

-

Test compounds (agonists)

-

Perchloric acid or formic acid (to stop the reaction)

-

Anion exchange chromatography columns (e.g., Dowex AG1-X8)

-

Elution buffers

-

Scintillation counter and scintillation fluid

Procedure:

-

Metabolic Labeling: Culture the cells in medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

-

Agonist Stimulation: Wash the cells and pre-incubate with assay buffer containing LiCl. Add the test compounds at various concentrations and incubate for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding ice-cold perchloric acid or formic acid. Lyse the cells and collect the soluble fraction containing the inositol phosphates.

-

Separation of Inositol Phosphates: Apply the soluble fraction to anion exchange columns. Wash the columns to remove free [3H]-myo-inositol. Elute the total [3H]-inositol phosphates with a high-salt buffer.

-

Quantification: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]-inositol phosphates produced against the log concentration of the agonist. Fit the data to a dose-response curve to determine the EC50 value.

Selectivity Profile

The selectivity of a 5-HT2A agonist is a critical determinant of its pharmacological profile. High selectivity for the 5-HT2A receptor over other serotonin receptor subtypes (e.g., 5-HT2C, 5-HT1A) and other neurotransmitter receptors is often desirable to minimize off-target effects. Selectivity is typically expressed as a ratio of the Ki or EC50 values for the off-target receptor to the on-target receptor (5-HT2A). A higher ratio indicates greater selectivity.

Figure 3: Logical Relationship of a Selectivity Profile Assessment.

Conclusion

The characterization of the binding affinity and selectivity profile of 5-HT2A agonists is a cornerstone of modern neuropharmacology and drug discovery. The methodologies outlined in this guide provide a framework for obtaining robust and reproducible data. A thorough understanding of these properties, in conjunction with the nuances of 5-HT2A receptor signaling, will continue to drive the development of safer and more effective therapeutic agents targeting this important receptor.

References

The Crossroads of Serotonin Signaling: An In-depth Technical Guide to 5-HT2A Agonist Signal Transduction Pathways

For Immediate Release

This technical guide provides a comprehensive overview of the signal transduction pathways initiated by the activation of the serotonin 2A (5-HT2A) receptor, a critical target in neuropharmacology. Tailored for researchers, scientists, and drug development professionals, this document details the core signaling cascades, presents quantitative data for key agonists, outlines detailed experimental protocols, and provides visual diagrams of these complex processes. Understanding these pathways is paramount for the rational design of novel therapeutics targeting a range of neuropsychiatric disorders.

Core Signaling Pathways: Gq/11 and β-Arrestin

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key player in mediating the effects of serotonin and a primary target for psychedelic drugs and atypical antipsychotics.[1] Its activation does not trigger a single, linear cascade but rather a complex web of intracellular events primarily orchestrated by two major pathways: the canonical Gq/11 pathway and the β-arrestin pathway. The ability of different ligands to selectively engage one pathway over the other, a phenomenon known as "biased agonism," is a frontier in drug development, offering the potential to create compounds that separate therapeutic effects from unwanted side effects like hallucinations.[2]

The Canonical Gq/11-Mediated Pathway

Considered the primary and most significant signaling cascade for the 5-HT2A receptor, the Gq/11 pathway is initiated upon agonist binding. This pathway is fundamental to the excitatory effects of serotonin in the central nervous system.

Mechanism:

-

Receptor Activation: An agonist binds to the 5-HT2A receptor, inducing a conformational change.

-

G Protein Coupling: The activated receptor couples to the heterotrimeric G protein, Gαq/11.

-

PLC Activation: Gαq activates the effector enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

-

This cascade leads to a multitude of cellular responses, including neuronal excitation, smooth muscle contraction, and platelet aggregation. Recent studies strongly suggest that activation of the Gq-PLC pathway is necessary for the psychedelic effects of 5-HT2A agonists.

References

A Technical Guide to the Structure-Activity Relationship (SAR) of 5-HT₂A Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for agonists targeting the 5-hydroxytryptamine 2A (5-HT₂A) receptor. The 5-HT₂A receptor, a G protein-coupled receptor (GPCR), is a key target in neuroscience research and drug development, primarily known for mediating the effects of classic psychedelic compounds and its involvement in various psychiatric conditions.[1][2][3] Understanding the relationship between a ligand's chemical structure and its affinity and functional activity at this receptor is critical for the rational design of novel therapeutics.

This document outlines the primary signaling pathways, summarizes quantitative SAR data for major agonist classes, provides detailed experimental protocols for key assays, and illustrates critical concepts through diagrams.

5-HT₂A Receptor Signaling Pathways

The 5-HT₂A receptor primarily couples to the Gαq/11 signaling pathway.[1][4] Agonist binding initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).

Beyond this canonical pathway, 5-HT₂A receptors can also signal through other cascades, including the Phospholipase A₂ (PLA₂) pathway, leading to the release of arachidonic acid. Furthermore, ligands can exhibit functional selectivity or biased agonism , preferentially activating one downstream pathway (e.g., Gq-mediated signaling) over another (e.g., β-arrestin2 recruitment). This phenomenon is a critical consideration in modern drug design, as it may allow for the separation of therapeutic effects from undesirable side effects like hallucinogenesis.

Core Scaffolds and Structure-Activity Relationships

Agonists for the 5-HT₂A receptor are primarily classified into three structural groups: phenethylamines, tryptamines, and ergolines. SAR studies focus on modifying these core scaffolds to understand how changes in chemical structure affect receptor binding affinity (often measured as Ki or IC₅₀) and functional potency/efficacy (EC₅₀ and Eₘₐₓ).

A generalized workflow for conducting SAR studies involves synthesizing a library of analogue compounds, evaluating their binding affinity and functional potency through in vitro assays, and analyzing the resulting data to build a predictive model for designing new ligands.

The phenethylamine scaffold, exemplified by mescaline, is a foundational structure for many 5-HT₂A agonists. SAR studies have revealed several key principles:

-

2,5-Dimethoxy Pattern: Methoxy groups at the 2 and 5 positions of the phenyl ring are crucial for activity.

-

4-Position Substitution: The substituent at the 4-position significantly modulates potency and selectivity. Small, lipophilic groups like halogens (e.g., -Br, -I) or short alkyl chains tend to increase affinity.

-

N-Alkylation: Simple N-alkylation (e.g., methyl, ethyl) often decreases activity. However, N-benzyl substitution, particularly with a 2-methoxy group (the NBOMe series), dramatically increases both binding affinity and functional potency.

Table 1: SAR Data for Phenethylamine Derivatives at the Human 5-HT₂A Receptor (Data compiled from multiple sources for illustrative purposes. Assay conditions may vary.)

| Compound (2C-X Series) | 4-Position Substituent (X) | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM, Calcium Flux) |

| 2C-H | -H | 830 | 1100 |

| 2C-B | -Br | 14 | 13 |

| 2C-I | -I | 12 | 8.1 |

| 2C-C | -Cl | 20 | 15 |

| 2C-E | -CH₂CH₃ | 30 | 14 |

| 2C-N | -NO₂ | 210 | 490 |

| 25CN-NBOH | -CN (with N-benzyl) | 0.44 | 0.86 |

Note: Lower Ki and EC₅₀ values indicate higher affinity and potency, respectively.

Tryptamines, which include the endogenous neurotransmitter serotonin, feature an indole ring core. Psilocybin and N,N-dimethyltryptamine (DMT) are classic examples.

-

Indole Ring Substitution: Substitution at the 4- and 5-positions of the indole ring significantly impacts activity. A 4-hydroxy group (as in psilocin) is favorable. 5-methoxy or 5-hydroxy substituents also tend to confer high affinity.

-

N,N-Dialkylation: Small N,N-dialkyl groups (e.g., methyl, ethyl) are well-tolerated and can increase metabolic stability and oral activity.

-

Side Chain: The ethylamine side chain is generally conserved, as modifications can reduce activity.

Table 2: SAR Data for Tryptamine Derivatives at the 5-HT₂A Receptor (Data represents binding affinity (IC₅₀) from competition assays with [³H]ketanserin.)

| Compound | Indole Substituent | N-Substituent | Binding Affinity (IC₅₀, nM) |

| Tryptamine | None | -H, -H | 8,300 |

| Serotonin (5-HT) | 5-OH | -H, -H | 2,700 |

| N,N-Dimethyltryptamine (DMT) | None | -CH₃, -CH₃ | 1,985 |

| 4-HO-DMT (Psilocin) | 4-OH | -CH₃, -CH₃ | 140 |

| 5-MeO-DMT | 5-OCH₃ | -CH₃, -CH₃ | 230 |

| 5-Bromo-DMT | 5-Br | -CH₃, -CH₃ | 150 |

Detailed Experimental Protocols

The following sections provide standardized methodologies for the key in vitro assays used in 5-HT₂A agonist SAR studies.

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the 5-HT₂A receptor. [³H]ketanserin is a commonly used antagonist radioligand.

Objective: To determine the inhibitory constant (Ki) of test compounds at the 5-HT₂A receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT₂A receptor or from rat frontal cortex tissue.

-

Radioligand: [³H]ketanserin (specific activity ~70-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Control: Mianserin (10 µM) or another suitable 5-HT₂A antagonist.

-

Instrumentation: Filtration apparatus with glass fiber filters (e.g., Whatman GF/B), scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue/cells in ice-cold assay buffer. Perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

Assay Setup: In a 96-well plate, prepare triplicate wells for each condition:

-

Total Binding: Assay buffer, [³H]ketanserin (at a final concentration near its Kd, e.g., 1-2 nM), and membrane preparation (50-100 µg protein).

-

Non-specific Binding: Same as total binding, but with the addition of 10 µM mianserin.

-

Competition: Same as total binding, but with the addition of varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at room temperature (~25°C) for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters, which trap the receptor-bound radioligand. Wash the filters quickly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioactivity.

-

Quantification: Place the filters into scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist by quantifying the increase in intracellular calcium following Gq pathway activation.

Objective: To determine the functional potency and efficacy of test compounds.

Materials:

-

Cell Line: A cell line (e.g., CHO-K1, U2OS, HEK293) stably expressing the human 5-HT₂A receptor.

-

Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Instrumentation: A fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and grow to ~90% confluency.

-

Dye Loading: Remove the growth medium and add the calcium indicator dye dissolved in assay buffer to each well. Incubate the plate for 45-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.

-

Compound Preparation: Prepare a separate plate containing serial dilutions of the test compounds (agonists) in assay buffer at a higher concentration (e.g., 4x final concentration).

-

Fluorescence Measurement:

-

Place the cell plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

The instrument's fluidics system then adds the agonist from the compound plate to the cell plate.

-

Immediately begin measuring the change in fluorescence intensity over time (typically for 90-180 seconds). The Gq-mediated calcium release results in a rapid peak in fluorescence.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible response, often normalized to a reference agonist like serotonin).

-

Conclusion

The SAR of 5-HT₂A agonists is a well-developed field that provides a clear roadmap for the design of novel ligands. For the dominant phenethylamine and tryptamine classes, specific substitutions on the aromatic ring and the terminal amine are the primary determinants of affinity and potency. The application of robust in vitro binding and functional assays, such as the ones detailed here, is essential for quantitatively evaluating new compounds. Future research, particularly focusing on functional selectivity and biased agonism, will be crucial in developing next-generation 5-HT₂A-targeted therapeutics with improved efficacy and safety profiles.

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. 5-HT2A_receptor [bionity.com]

- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-HT2A Agonist Downstream Targets and Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular signaling cascades, downstream targets, and cellular and physiological effects initiated by the activation of the serotonin 2A (5-HT2A) receptor. It includes summaries of quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows to support advanced research and development in this field.

The 5-HT2A Receptor: A Key Modulator of Neuronal and Physiological Function

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that belongs to the serotonin receptor family.[1] It is widely expressed throughout the central nervous system (CNS), with the highest densities found in the cerebral cortex, particularly in pyramidal neurons.[2][3][4] The receptor is also present in peripheral tissues, including platelets, smooth muscle cells, and endothelial cells, where it mediates a range of physiological processes such as platelet aggregation and vasoconstriction.[2] In the CNS, the 5-HT2A receptor is a critical modulator of complex processes including learning, memory, and perception. Its dysfunction has been implicated in various psychiatric disorders like schizophrenia and depression, and it is the primary molecular target for classic psychedelic compounds such as LSD and psilocybin, as well as many atypical antipsychotic drugs.

Canonical Gq/G11 Signaling Pathway

The best-characterized signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/G11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαq subunit. This activation causes the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates the effector enzyme phospholipase C (PLC).

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

DAG remains in the plasma membrane where it, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

This cascade is a primary mechanism for the excitatory effects of 5-HT2A receptor activation in neurons.

Non-Canonical Signaling and Biased Agonism

Beyond the canonical Gq/PLC pathway, 5-HT2A receptors can signal through several other transduction cascades. This phenomenon, known as "functional selectivity" or "biased agonism," allows different agonists to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream pathways. This is critical for drug development, as it may be possible to design ligands that selectively engage therapeutic pathways while avoiding those that cause adverse effects.

Key non-canonical pathways include:

-

Phospholipase A2 (PLA2) Activation : Some agonists trigger the release of arachidonic acid (AA) through PLA2 activation, a pathway distinct from PLC stimulation.

-

Phospholipase D (PLD) Activation : The 5-HT2A receptor can also signal through PLD in an ARF-dependent manner, independent of Gq/G11.

-

Gαi/o Coupling : Evidence suggests that hallucinogenic agonists may promote coupling to Gαi/o proteins, leading to the activation of ERK1/2 via Gβγ subunits.

-

β-Arrestin Signaling : Like many GPCRs, 5-HT2A receptors interact with β-arrestins, which mediate receptor desensitization and internalization. However, β-arrestins can also act as signal transducers themselves, initiating distinct downstream events. Some agonists show bias towards G protein signaling over β-arrestin recruitment, which may correlate with their behavioral effects.

Key Downstream Cellular Effects

Activation of these primary and secondary signaling pathways leads to a wide array of downstream cellular changes.

Protein Kinase Activation and Phosphorylation

The activation of PLC and subsequent rise in DAG and intracellular Ca2+ leads to the stimulation of several protein kinases. Protein Kinase C (PKC) is a major downstream target that phosphorylates numerous cellular proteins, modulating their activity. Additionally, 5-HT2A receptor activation can stimulate the Extracellular signal-Regulated Kinase (Erk) Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in regulating processes like cell proliferation and synaptic plasticity. This can occur through PKC-dependent or independent mechanisms, potentially involving Src kinase.

Gene Expression and Transcriptional Regulation

Signaling cascades ultimately converge on the nucleus to alter gene expression, leading to long-term changes in cellular function. 5-HT2A agonists have been shown to induce the expression of immediate early genes like c-Fos and IκBα. Transcriptome analysis has revealed that different agonists can produce unique gene expression "fingerprints," further supporting the concept of biased agonism. For instance, both hallucinogenic and non-hallucinogenic agonists can induce some common genes, while also regulating unique sets of transcripts that likely underlie their different behavioral effects. Furthermore, 5-HT2A activation can regulate the expression of neuroplasticity-related genes like Brain-Derived Neurotrophic Factor (BDNF).

Receptor Trafficking and Regulation

Prolonged or intense agonist stimulation leads to regulatory processes that prevent over-stimulation. This includes receptor desensitization, where the receptor is phosphorylated by kinases like GRKs, promoting the binding of β-arrestin which uncouples the receptor from its G protein. Following desensitization, the receptor is often internalized from the cell surface via clathrin-mediated endocytosis. Once internalized, receptors can be either recycled back to the cell membrane to restore signaling competence or targeted for degradation. Sustained agonist treatment can lead to a down-regulation of receptor binding sites, although receptor protein and mRNA levels may not always decrease and can even paradoxically increase.

Electrophysiological Effects

In neurons, the primary effect of 5-HT2A receptor activation is depolarization and increased excitability. This is mediated by the Gq/PLC pathway, which can inhibit certain potassium channels and modulate calcium currents. In vivo electrophysiological studies show that 5-HT2A agonists generally facilitate spinal neuronal responses, supporting a pronociceptive role in spinal nociceptive transmission under normal conditions.

Quantitative Data Summary

The following tables summarize quantitative data regarding the potency of various 5-HT2A agonists and their effects on downstream targets.

Table 1: In Vitro Efficacy and Potency of 5-HT2A Agonists at Gq/11 Pathway

| Agonist | Assay Type | Cell System | Efficacy (% of 5-HT) | EC50 (nM) | Reference |

|---|---|---|---|---|---|

| 5-HT | IP Accumulation | A1A1v cells | 100% | ~30 | (Implied) |

| DOI | IP Accumulation | Rat Frontal Cortex | N/A | N/A | |

| (R)-69 | G-protein signaling | HEK293 | N/A | 41 | |

| (R)-70 | G-protein signaling | HEK293 | N/A | 110 |

| 25CN-NBOH | β-arrestin 2 recruitment | HEK293 | High | N/A | |

Note: Quantitative data for direct comparison is often highly dependent on the specific cell line and assay conditions used, making cross-study comparisons challenging.

Table 2: Agonist-Induced Changes in Gene or Protein Expression

| Agonist | Target Gene/Protein | System | Fold Change / Effect | Reference |

|---|---|---|---|---|

| DOI | Gαq/11 phosphorylation | Rat Frontal Cortex (in vivo) | 51% increase after 7 days | |

| Immobilization Stress | BDNF mRNA | Rat Hippocampus | Decrease (blocked by antagonist) | |

| 5-HT | 5-HT2A Receptor Protein | HCS-2/8 cells | No significant change |

| DOI | 5-HT2A Receptor mRNA | Rat PVN | ~20% increase (non-significant) | |

Table 3: Agonist-Induced Neuroendocrine Responses in Rats

| Agonist | Hormone Measured | Effect | Reference |

|---|---|---|---|

| DOI | ACTH, Corticosterone, Renin | Increased plasma levels |

| DOI + 8-OH-DPAT | ACTH | Potentiated increase | |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are overviews of common protocols used to study 5-HT2A receptor signaling.

Inositol Phosphate (IP) Accumulation Assay

This assay directly quantifies the product of PLC activation and is a gold standard for measuring Gq/11 pathway engagement.

Methodology Overview:

-

Cell Culture and Labeling : Culture cells expressing the 5-HT2A receptor (e.g., HEK293, A1A1v) and label them overnight with [3H]-myo-inositol, which is incorporated into membrane phosphoinositides.

-

Pre-incubation : Wash cells and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the accumulation of labeled inositol phosphates.

-

Agonist Stimulation : Add the 5-HT2A agonist at various concentrations and incubate for a defined period (e.g., 30-60 minutes).

-

Extraction : Terminate the reaction by adding a cold acid (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and extract the soluble inositol phosphates.

-

Purification : Separate the total [3H]-inositol phosphates from free [3H]-inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Quantification : Measure the radioactivity of the eluted IP fraction using liquid scintillation counting. Data are typically normalized to total lipid radioactivity or protein content.

Intracellular Calcium Flux Assay

This method provides a real-time, high-throughput measurement of IP3-mediated calcium release.

Methodology Overview:

-

Cell Plating : Plate cells expressing the 5-HT2A receptor in a multi-well plate (e.g., 96- or 384-well).

-

Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4) or a luminescent reporter (e.g., Aequorin). These dyes exhibit a change in their spectral properties upon binding to Ca2+.

-

Baseline Measurement : Place the plate in a suitable reader (e.g., FLIPR, FlexStation, or a plate reader with injectors) and measure the baseline fluorescence or luminescence.

-

Agonist Addition : Use automated injectors to add the agonist to the wells while continuously recording the signal.

-

Data Acquisition : Record the change in fluorescence intensity or luminescence over time. The peak signal corresponds to the maximum intracellular calcium concentration.

-

Analysis : Analyze the data to determine parameters like peak response, area under the curve, and EC50 values from dose-response curves.

Luciferase Reporter Gene Assay

This assay measures the transcriptional activation of downstream signaling pathways.

Methodology Overview:

-

Plasmid Construction : Construct a reporter plasmid containing a luciferase gene downstream of a response element that is sensitive to a 5-HT2A signaling pathway. For Gq signaling, the Nuclear Factor of Activated T-cells (NFAT) response element is often used, as its activation is calcium-dependent. A Serum Response Element (SRE) can also be used.

-

Transfection : Co-transfect host cells (e.g., CHO-K1, HEK293) with the 5-HT2A receptor expression plasmid and the reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often included for normalization.

-

Agonist Treatment : After allowing time for protein expression (24-48 hours), treat the cells with the agonist for a period sufficient to induce gene expression (e.g., 6-8 hours).

-

Cell Lysis : Wash the cells and lyse them using a buffer compatible with the luciferase assay.

-

Luminescence Measurement : Add the luciferase substrate to the cell lysate and immediately measure the resulting luminescence in a luminometer. If a control plasmid was used, a second substrate is added to measure its activity.

-

Data Normalization : Normalize the experimental luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion and Future Directions

The 5-HT2A receptor initiates a complex and multifaceted signaling network upon agonist activation. While the canonical Gq/PLC/Ca2+ pathway is a central component, the growing understanding of non-canonical pathways and biased agonism is opening new avenues for therapeutic intervention. This allows for the potential development of drugs that can fine-tune cellular responses to achieve specific therapeutic outcomes, such as anti-inflammatory or neuroplastic effects, without inducing the hallucinogenic activity associated with global receptor activation. Future research will continue to dissect the specific contributions of each signaling branch to the receptor's diverse physiological and behavioral effects, leveraging advanced techniques in proteomics, transcriptomics, and structural biology to guide the rational design of the next generation of 5-HT2A receptor modulators.

References

In Vitro Characterization of 5-HT2 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential in vitro methodologies for the characterization of 5-HT2 receptor agonists. The 5-HT2 family of serotonin receptors, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G-protein coupled receptors (GPCRs) critically involved in a myriad of physiological and pathological processes, making them significant targets for therapeutic intervention in neuropsychiatric disorders and other conditions. This document details the core experimental protocols, presents key pharmacological data in a comparative format, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts in 5-HT2 Agonist Characterization

The in vitro assessment of a 5-HT2 agonist revolves around determining its binding affinity, potency, and efficacy at each of the three receptor subtypes. These parameters are crucial for establishing the compound's selectivity profile and predicting its potential therapeutic effects and off-target liabilities. The primary signaling pathway for 5-HT2 receptors is through the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium levels. However, the potential for biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin pathways), is an increasingly important aspect of agonist characterization.

Data Presentation: Comparative Pharmacology of 5-HT2 Agonists

The following tables summarize the in vitro pharmacological data for a selection of well-characterized 5-HT2 agonists. This data is compiled from various scientific publications and serves as a reference for comparing the binding affinity (Ki), potency (EC50), and efficacy of these compounds.

Table 1: Receptor Binding Affinity (Ki, nM) of 5-HT2 Agonists

| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |

| 5-HT | 12.5 | 1.3 | 5.0 |

| (±)-DOI | 0.7 | 4.8 | 3.3 |

| LSD | 1.1 | 0.57 | 2.1 |

| Psilocin | 47 | 5 | 23 |

| Mescaline | >10,000 | >10,000 | >10,000 |

| TCB-2 | 0.8 | 1.7 | 36 |

| 25CN-NBOH | 0.44 | 37 | 23 |

| BW-723C86 | 138 | 1.3 | 120 |

| mCPP | 130 | 100 | 1.3 |

Note: Ki values can vary between studies depending on the radioligand and experimental conditions used.

Table 2: Functional Potency (EC50, nM) and Efficacy (% of 5-HT max response) of 5-HT2 Agonists

| Compound | 5-HT2A EC50 (nM) | 5-HT2A Efficacy (%) | 5-HT2B EC50 (nM) | 5-HT2B Efficacy (%) | 5-HT2C EC50 (nM) | 5-HT2C Efficacy (%) |

| 5-HT | 40.2 | 100 | 1.3 | 100 | 1.0 | 100 |

| (±)-DOI | 1.5 | 85 | 4.8 | 90 | 3.3 | 80 |

| LSD | 1.5 | 64.5 | 0.95 | 100 | 2.38 | 100 |

| Psilocin | 13 | 80 | 10 | 90 | 25 | 75 |

| TCB-2 | 1.7 | 100 | 36 | 100 | 54 | 100 |

| 25CN-NBOH | 0.86 | 100 | - | - | 8.6 | 100 |

| BW-723C86 | 630 | 40 | 1.3 | 100 | 110 | 50 |

| mCPP | >10,000 | <25 | >10,000 | <25 | 1.3 | 65 |

Note: EC50 and efficacy values are highly dependent on the assay format and cell system used.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the 5-HT2 receptor by competing with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Radioligands:

-

5-HT2A: [³H]-Ketanserin or [¹²⁵I]-DOI

-

5-HT2B: [³H]-LSD or [³H]-5-HT

-

5-HT2C: [³H]-Mesulergine or [¹²⁵I]-DOI

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

-

Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM Mianserin).

-

Test compounds.

-

96-well filter plates (e.g., GF/B filters).

-

Scintillation cocktail and microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add assay buffer, radioligand at a concentration close to its Kd, and either vehicle, non-specific binding control, or test compound.

-

Add the cell membranes to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

-

Cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM, or Indo-1 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Pluronic F-127 (to aid in dye loading).

-

Test compounds and a reference agonist (e.g., 5-HT).

-

A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).

Procedure:

-

Seed the cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

-

Prepare a dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

-

Prepare a plate with serial dilutions of the test compounds and the reference agonist.

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Measure the baseline fluorescence for a short period.

-

The instrument's liquid handler then adds the test compounds to the cell plate.

-

Immediately begin recording the fluorescence intensity over time.

-

The peak fluorescence response is used to determine the EC50 and efficacy of the test compounds.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a downstream product of PLC activation, providing a more proximal readout of Gq signaling compared to calcium flux.

Materials:

-

Cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

IP1-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).

-

Stimulation buffer (typically HBSS containing LiCl to inhibit IP1 degradation).

-

Test compounds and a reference agonist (e.g., 5-HT).

-

A HTRF-compatible microplate reader.

Procedure:

-

Seed cells into a 96- or 384-well plate and culture overnight.

-

Prepare serial dilutions of the test compounds and reference agonist in stimulation buffer.

-

Remove the culture medium and add the compound dilutions to the cells.

-

Incubate for 30-60 minutes at 37°C.

-

Lyse the cells by adding the lysis buffer provided in the kit.

-

Add the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to the lysate.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

The HTRF ratio is inversely proportional to the amount of IP1 produced. Calculate the EC50 and efficacy from the concentration-response curves.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the canonical Gq-mediated signaling pathway of 5-HT2 receptors and the alternative β-arrestin pathway, which is relevant for studying biased agonism.

Caption: 5-HT2 Receptor Signaling Pathways.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the in vitro characterization of a novel 5-HT2 agonist.

Caption: Experimental Workflow for 5-HT2 Agonist Characterization.

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 5-HT2A Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of serotonin 2A (5-HT2A) receptor agonists. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target for a diverse range of compounds, including classic psychedelics, which have garnered renewed interest for their therapeutic potential in various psychiatric disorders. Understanding the PK/PD properties of these agonists is crucial for advancing drug discovery and development in this area.

Pharmacokinetics of 5-HT2A Agonists

The pharmacokinetic profiles of 5-HT2A agonists vary significantly based on their chemical structure, which can be broadly categorized into three main classes: tryptamines, phenethylamines, and ergolines. These differences in absorption, distribution, metabolism, and excretion (ADME) directly influence the onset, duration, and intensity of their pharmacological effects.

Tryptamines (e.g., Psilocybin, DMT)

Psilocybin is a prodrug that is rapidly dephosphorylated to its active metabolite, psilocin, by alkaline phosphatases in the gut and liver. Psilocin is then absorbed, reaching peak plasma concentrations (Tmax) between 1.8 to 4 hours after oral administration.[1] Its plasma half-life is relatively short, ranging from 1.5 to 4 hours.[1] The bioavailability of oral psilocin has been reported to be approximately 53%.[1] N,N-Dimethyltryptamine (DMT), another classic tryptamine, has a very short half-life of 4.8 to 19 minutes when administered intravenously and is rapidly metabolized to indole-3-acetic acid.[2]

Phenethylamines (e.g., Mescaline, DOI, 25I-NBOMe)

Mescaline, a naturally occurring psychedelic phenethylamine, exhibits dose-proportional pharmacokinetics.[3] Following oral administration, peak plasma concentrations are reached in approximately 2 hours, with an elimination half-life of about 3.5 to 6 hours. The oral bioavailability of mescaline is at least 53%. Synthetic phenethylamines like 2,5-dimethoxy-4-iodoamphetamine (DOI) and the N-benzylphenethylamine derivative 25I-NBOMe are potent 5-HT2A agonists. N-benzylated phenethylamines generally show high intrinsic clearance, suggesting low oral bioavailability due to extensive first-pass metabolism. 25I-NBOMe, for instance, has very low oral bioavailability and is typically administered sublingually or buccally.

Ergolines (e.g., LSD)

Lysergic acid diethylamide (LSD) is a potent, long-acting ergoline. After oral administration, it is rapidly absorbed, with peak plasma concentrations occurring around 1.5 hours. The plasma half-life of LSD is approximately 2.6 to 3.6 hours.

Table 1: Comparative Pharmacokinetic Parameters of Selected 5-HT2A Agonists

| Compound Class | Compound | Route of Administration | Tmax (hours) | Cmax (ng/mL) | Half-life (t½) (hours) | Bioavailability (%) |

| Tryptamines | Psilocybin (as Psilocin) | Oral | 1.8 - 4 | 8.2 ± 2.8 | 1.5 - 4 | ~53 |

| DMT | IV | - | - | 0.08 - 0.32 | - | |

| Phenethylamines | Mescaline | Oral | ~2 | 895 ± 196 | ~3.5 - 6 | ≥53 |

| 25I-NBOMe | Sublingual/Buccal | - | 0.24 | - | Very Low (Oral) | |

| Ergolines | LSD | Oral | ~1.5 | 1.3 - 3.1 | 2.6 - 3.6 | - |

Note: Values are approximate and can vary based on dose, individual metabolism, and study design. Data compiled from multiple sources.

Pharmacodynamics of 5-HT2A Agonists

The pharmacodynamic effects of these compounds are primarily mediated through their interaction with the 5-HT2A receptor. Agonist binding initiates a cascade of intracellular signaling events, leading to the characteristic physiological and psychological effects.

Receptor Binding and Potency

5-HT2A agonists exhibit a wide range of binding affinities (Ki) and functional potencies (EC50) at the 5-HT2A receptor. These values are critical determinants of a compound's pharmacological profile.

Table 2: Pharmacodynamic Parameters of Selected 5-HT2A Agonists at the Human 5-HT2A Receptor

| Compound Class | Compound | Ki (nM) | EC50 (nM) (IP Accumulation) |

| Tryptamines | Psilocin | 13 | - |

| DMT | - | 1,985 | |

| Phenethylamines | Mescaline | 533 | - |

| DOI | - | 0.51 - 1.5 | |

| 2C-B | - | 1.2 | |

| 2C-I | - | - | |

| 25I-NBOMe | 0.044 - 0.6 | 0.76 - 240 | |

| Ergolines | LSD | Subnanomolar | 0.51 - 1.5 |

Note: Values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources.

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist primarily couples to the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This canonical pathway is believed to be central to the psychedelic effects of these compounds.

In addition to the Gq pathway, 5-HT2A receptor activation can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades. The differential activation of Gq versus β-arrestin pathways by different agonists is known as "biased agonism" and is an area of active research for developing non-hallucinogenic 5-HT2A agonists with therapeutic potential.

Metabolism and Potential for Drug-Drug Interactions

The metabolism of 5-HT2A agonists is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

-

Tryptamines: DMT is metabolized by monoamine oxidase (MAO) and CYP2D6. The metabolism of psilocin also involves CYP enzymes.

-

Phenethylamines: Mescaline is metabolized by oxidative deamination. The metabolism of many synthetic phenethylamines is not well characterized but is expected to involve CYP enzymes.

-

Ergolines: LSD is metabolized by various CYP enzymes, with CYP1A2 and CYP2D6 playing significant roles.

The involvement of CYP enzymes in the metabolism of these compounds raises the potential for drug-drug interactions. Co-administration of drugs that are inhibitors or inducers of these enzymes could alter the plasma concentrations of 5-HT2A agonists, potentially leading to altered efficacy or toxicity. For example, MAO inhibitors are known to potentiate the effects of DMT by preventing its breakdown.

Key Experimental Protocols

A variety of in vitro and in vivo assays are used to characterize the PK and PD properties of 5-HT2A agonists.

In Vitro Assays

-

Radioligand Binding Assay: This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2A receptor. A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of cells or tissues expressing the receptor, in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the Ki is calculated.

-

Inositol Phosphate (IP) Accumulation Assay: This functional assay measures the ability of an agonist to activate the Gq signaling pathway. Cells expressing the 5-HT2A receptor are pre-labeled with [3H]-myo-inositol. Upon agonist stimulation, the accumulation of radiolabeled inositol phosphates is measured as an indicator of PLC activation. The concentration-response curve is used to determine the agonist's potency (EC50) and efficacy (Emax).

-

β-Arrestin Recruitment Assay: This assay quantifies the recruitment of β-arrestin to the activated 5-HT2A receptor. Commonly used methods include enzyme fragment complementation assays (e.g., PathHunter®) or bioluminescence/fluorescence resonance energy transfer (BRET/FRET) assays, where the interaction between tagged receptor and β-arrestin proteins generates a detectable signal.

In Vivo Assays

-

Head-Twitch Response (HTR) in Rodents: The HTR is a rapid, side-to-side head movement induced by 5-HT2A agonists in rodents. The frequency of head twitches is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to assess the in vivo potency and efficacy of these compounds.

-

In Vivo Microdialysis: This technique is used to measure the extracellular levels of neurotransmitters, such as dopamine and serotonin, in specific brain regions of freely moving animals. A microdialysis probe is implanted into the brain region of interest, and a physiological solution is perfused through the probe. Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate for analysis by techniques like HPLC.

-

Positron Emission Tomography (PET) Receptor Occupancy: PET is a non-invasive imaging technique used to measure the in vivo binding of a drug to its target receptor. A radiolabeled tracer that binds to the 5-HT2A receptor (e.g., [11C]Cimbi-36, [18F]altanserin, or [11C]MDL 100,907) is administered, and the amount of tracer binding in the brain is measured before and after administration of the test compound. The reduction in tracer binding reflects the occupancy of the receptor by the test compound.

Conclusion

The 5-HT2A receptor agonist class of compounds exhibits a rich and complex pharmacology. A thorough understanding of their pharmacokinetic and pharmacodynamic properties is essential for the rational design and development of novel therapeutics targeting this important receptor. This guide provides a foundational overview of the key PK/PD parameters, signaling pathways, metabolic considerations, and experimental methodologies relevant to the study of 5-HT2A agonists. Continued research in this area holds significant promise for advancing our understanding of brain function and for the development of innovative treatments for a range of neuropsychiatric disorders.

References

- 1. 5-HT Radioligands for Human Brain Imaging With PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]